molecular formula C10H12N2O3 B068907 2-amino-3-(ethylcarbamoyl)benzoic Acid CAS No. 167903-01-7

2-amino-3-(ethylcarbamoyl)benzoic Acid

Cat. No.: B068907
CAS No.: 167903-01-7
M. Wt: 208.21 g/mol
InChI Key: PUJACPXIMDVKIY-UHFFFAOYSA-N
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Description

2-Amino-3-(ethylcarbamoyl)benzoic acid is a benzoic acid derivative characterized by an amino group at position 2 and an ethylcarbamoyl (-NHCOC₂H₅) substituent at position 3 on the benzene ring. This compound is structurally distinct due to the combination of hydrophilic (carboxylic acid, amino) and hydrophobic (ethylcarbamoyl) functional groups, which influence its physicochemical properties and biological interactions.

Properties

CAS No.

167903-01-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-amino-3-(ethylcarbamoyl)benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-2-12-9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

PUJACPXIMDVKIY-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(C(=CC=C1)C(=O)O)N

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)C(=O)O)N

Synonyms

Benzoic acid, 2-amino-3-[(ethylamino)carbonyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The bioactivity and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications
2-Amino-3-(ethylcarbamoyl)benzoic acid -NH₂ (2), -NHCOC₂H₅ (3), -COOH (1) C₁₀H₁₂N₂O₃ 208.22 g/mol DEET metabolite; cerium complex synthesis
2-Ethoxybenzoic acid -OCH₂CH₃ (2), -COOH (1) C₉H₁₀O₃ 166.18 g/mol Pharmaceutical intermediate; limited solubility
2-Amino-3-(trifluoromethyl)benzoic acid -NH₂ (2), -CF₃ (3), -COOH (1) C₈H₆F₃NO₂ 205.14 g/mol High electronegativity; potential fluorinated drug intermediate
Caffeic acid -OH (3,4), -CH=CHCOOH (side chain) C₉H₈O₄ 180.16 g/mol Antioxidant; superior radical stabilization via resonance

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group in 2-amino-3-(trifluoromethyl)benzoic acid enhances stability and lipophilicity, whereas the ethylcarbamoyl group offers moderate hydrophobicity and hydrogen-bonding capacity .

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

Evidence from QSTR models for benzoic acid derivatives highlights the role of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice .

  • Lower Toxicity: Derivatives with electron-donating groups (e.g., -NH₂, -OCH₃) generally exhibit higher LD₅₀ values (lower acute toxicity) compared to electron-withdrawing substituents (-NO₂, -CF₃) .
  • Cross-Factor JB : The product of 0JA and 1JA (JB = 0JA × 1JA) correlates with toxicity. The ethylcarbamoyl group may reduce JB values, suggesting moderate toxicity relative to more branched analogs .

Bioactivity and Functional Performance

  • Antioxidant Activity: Unlike cinnamic acid derivatives (e.g., caffeic acid), benzoic acid derivatives generally show lower antioxidant activity due to the absence of conjugated double bonds for radical stabilization. However, the amino group in this compound may enhance radical scavenging compared to non-amino-substituted analogs .
  • Biosensor Recognition: A yeast-based biosensor (sBAD) showed higher sensitivity to para-substituted benzoic acids (e.g., p-hydroxybenzoic acid) than ortho-substituted derivatives. This suggests that this compound may exhibit weaker biosensor responses due to its ortho substituents .

Metabolic and Environmental Fate

  • In contrast, halogenated derivatives (e.g., 2-amino-3-(trifluoromethyl)benzoic acid) may persist longer in the environment due to C-F bond stability .

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